1-Naphthyl valerate

Description

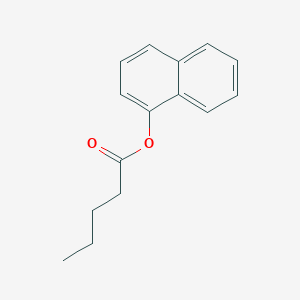

Structurally, it consists of a naphthalene ring (1-position) linked via an ester bond to the valerate moiety . This compound is part of a broader class of naphthyl esters, which are often utilized in enzymatic assays (e.g., lipase activity detection) due to their hydrolysis into detectable products like 1-naphthol and valeric acid .

Properties

IUPAC Name |

naphthalen-1-yl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-2-3-11-15(16)17-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGNAHUPACBFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401003 | |

| Record name | 1-Naphthyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4298-98-0 | |

| Record name | 1-Naphthyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

A related compound, n-(naphthalen-1-yl) phenazine-1-carboxamide (nnpcn), has been studied for its inhibitory effects on rhizoctonia solani . The targets of this compound might provide some insights into the potential targets of naphthalen-1-yl pentanoate.

Mode of Action

Biochemical Pathways

The related compound nnpcn has been found to affect several metabolic pathways, including steroid biosynthesis and abc transporters . These pathways could potentially be affected by naphthalen-1-yl pentanoate as well.

Result of Action

solani, including hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts . These could potentially be effects of naphthalen-1-yl pentanoate as well.

Biological Activity

1-Naphthyl valerate, an ester derived from naphthalene and valeric acid, has garnered attention in various biological studies due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its enzymatic interactions, toxicity, and potential therapeutic applications.

This compound is characterized by its structure as an aromatic compound with a naphthyl group attached to a valerate moiety. Its molecular formula is , and it has a molar mass of 218.25 g/mol. The compound is typically synthesized through esterification reactions involving naphthol and valeric acid.

Enzymatic Activity

Carboxylesterase Activity:

Research indicates that this compound serves as a substrate for carboxylesterases (CbEs), enzymes that hydrolyze ester bonds. In a study examining the effects of diet on carboxylesterase activity in tadpoles, it was found that 1-naphthyl acetate (1-NA) and 4-nitrophenyl valerate (4-NPV) were used as substrates to measure enzyme activity. The results showed significant differences in enzymatic activity based on dietary intake and exposure to pesticides like chlorpyrifos, which inhibited CbE activity significantly in both liver and intestinal tissues of exposed tadpoles .

Table 1: Enzymatic Activity of Carboxylesterases in Tadpoles

| Substrate | Mean Activity (nmol min⁻¹ mg⁻¹ protein) | Diet Type | Exposure Condition |

|---|---|---|---|

| 1-Naphthyl Acetate (1-NA) | 6.03 ± 0.60 | Lettuce | Control |

| 1.89 ± 0.13 | Pellet | Control | |

| Significant inhibition observed | Lettuce | Chlorpyrifos Exposed | |

| Not significantly different | Pellet | Chlorpyrifos Exposed |

Toxicological Studies

The toxicological profile of this compound has been explored in various animal studies, particularly concerning its effects on aquatic organisms. The compound demonstrated varying degrees of toxicity depending on concentration and exposure duration. For instance, exposure to higher concentrations led to significant behavioral changes and mortality rates among tadpole populations, indicating potential ecological risks associated with its use .

Chemical Reactions Analysis

Hydrolytic Reactions

Hydrolysis is the most extensively studied reaction for 1-naphthyl valerate, particularly in biological systems. The ester bond undergoes cleavage via enzymatic or chemical pathways:

Enzymatic Hydrolysis

-

Esterase Activity : this compound serves as a substrate for esterases and lipases. In human periodontal ligament studies, hydrolysis rates were quantified at physiological pH (7.0–8.0), with the enzyme activity measured as 0.60–0.90 µmol/min/mg protein (Table 1) .

-

pH Dependence : Activity decreases significantly at acidic pH (5.8), highlighting the enzyme’s optimal alkaline conditions .

Chemical Hydrolysis

Table 1: Hydrolysis Rates of Naphthyl Esters in Human Periodontal Ligament

| Substrate | pH 7.0 (µmol/min/mg) | pH 8.0 (µmol/min/mg) |

|---|---|---|

| This compound | 0.60 | 0.90 |

| 1-Naphthyl acetate | 0.90 | 1.50 |

| 2-Naphthyl laurate | 0.18 | 0.30 |

| Data sourced from enzymatic assays . |

Comparative Reactivity

This compound exhibits slower hydrolysis compared to smaller esters (e.g., acetate) due to steric hindrance from the valeryl chain. Key findings:

-

Rate Hierarchy : 1-Naphthyl acetate > this compound > 2-naphthyl laurate .

-

Enzyme Specificity : Esterases show reduced affinity for bulkier substrates, aligning with Michaelis-Menten kinetics .

Degradation Pathways

-

Biotransformation : In vivo, this compound is metabolized to 1-naphthol, which undergoes further oxidation to 1,4-naphthoquinone via cytochrome P450 enzymes .

-

Environmental Fate : Microbial degradation in soil/water follows similar pathways, with half-lives ranging from hours to days depending on microbial activity .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Valerate Esters

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Naphthyl valerate, and how are purity and yield optimized?

- Methodology : this compound is typically synthesized via esterification of 1-naphthol with valeric acid derivatives. Optimization involves catalytic acid/base conditions (e.g., H₂SO₄ or DMAP) and purification via column chromatography or recrystallization. Purity is validated using HPLC (e.g., C18 columns with methanol-water mobile phases) . For structural confirmation, gas chromatography coupled with mass spectrometry (GC-MS) or Fourier-transform microwave spectroscopy (FTMW) is recommended to resolve rotational constants and conformers .

Q. Which analytical techniques are critical for characterizing this compound’s structural and conformational properties?

- Methodology :

- Microwave Spectroscopy : Resolves rotational constants (e.g., B3LYP-D3BJ/6-31+G(d,p) or MP2/cc-pVDZ levels) to validate equilibrium structures .

- HPLC : Validates purity (>99.5%) using C18 columns with methanol:water gradients .

- Nuclear Magnetic Resonance (NMR) : Assigns proton environments and confirms ester bond formation .

Q. What role do valerate derivatives play in modulating biological systems, such as gut microbiota or immune responses?

- Methodology : Valerate’s effects are studied using in vitro models like Caco-2 epithelial monolayers to assess intestinal barrier integrity . Co-culture systems (e.g., Megasphaera elsdenii and Streptococcus thermophilus) quantify valerate production via cross-feeding interactions . In immune modulation, plasma valerate levels are measured using LC-MS in murine models treated with αPD-1 monoclonal antibodies to correlate with antitumor responses .

Advanced Research Questions

Q. How do computational models resolve decomposition pathways of valerate esters under varying combustion conditions?

- Methodology : Kinetic models (e.g., 211 species and 1,368 reactions) simulate ethyl valerate combustion at low pressure (55 mbar) and high temperature (1,100–2,000 K). Pathways are validated via gas chromatography (GC) to identify intermediates like CH₃CHO and CH₂O. For this compound, MP2/cc-pVTZ calculations predict decomposition routes, though error compensations at MP2/cc-pVDZ may better align with experimental rotational constants .

Q. How can contradictory findings on valerate’s effects (e.g., intestinal protection vs. systemic inflammation) be reconciled experimentally?

- Methodology :

- Dose-Response Studies : Compare valerate concentrations (e.g., 1–10 mM) in Caco-2 monolayers to identify thresholds for barrier enhancement vs. cytotoxicity .

- Multi-Omics Integration : Pair metabolomics (SCFA levels) with transcriptomics (e.g., RNA-seq of amygdala tissue) to map valerate’s dual roles in gut homeostasis and neuroinflammation .

- Microbiome Modulation : Use anaerobic reactors to test valerate production from glycerol/ethanol substrates, noting pH and electron donor effects .

Q. What experimental designs minimize off-target effects when assessing this compound’s kinase inhibition?

- Methodology :

- Selectivity Assays : Screen against kinase panels (e.g., v-Src, Abl) using radiolabeled ATP-binding assays. Reference inhibitors (e.g., 1-NA-PP1) validate target specificity .

- Conformational Analysis : Compare (a, a) and (g±, a) conformers via rovibrational spectroscopy to identify active binding geometries .

- In Vivo Dosing : Administer sodium valerate in murine models at 100–200 mg/kg, monitoring GABA levels in brain/stool to isolate neurological effects from systemic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.